4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one
Description
The compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is a coumarin derivative featuring a 4-fluorophenyl-substituted piperazine moiety at the 8-position of the chromen-2-one scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural uniqueness of this compound arises from:
- An 8-methyl substituent, contributing to steric effects and lipophilicity.
- A 4-(4-fluorophenyl)piperazin-1-ylmethyl group, which introduces electronic and steric modifications that may modulate receptor binding affinity, particularly for serotonin or dopamine receptors, as arylpiperazines are common pharmacophores in CNS-targeting drugs .
Synthetically, such compounds are typically prepared via Mannich reactions, where formaldehyde and a piperazine derivative are condensed with a 7-hydroxycoumarin precursor under reflux conditions .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14-19(25)7-6-18-15(12-20(26)27-21(14)18)13-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12,25H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGGQZXMZYKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated benzene derivatives.
Coupling with Chromenone: The final step involves coupling the piperazine derivative with a chromenone structure, typically through alkylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the chromenone structure can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of coumarins, including the target compound, possess anticancer properties . For instance, research has shown that certain coumarin derivatives can selectively inhibit cancer-related enzymes, such as carbonic anhydrases (hCA IX and hCA XII), leading to potential applications in cancer therapy. The compound's ability to engage with these targets is attributed to its structural similarity to known inhibitors .
Neuropharmacology
The piperazine component of the compound is significant in neuropharmacology. Compounds containing piperazine rings have been extensively studied for their effects on neurotransmitter receptors. For example, the compound has been evaluated for its interaction with serotonin receptors (5-HT receptors), where it exhibited promising agonistic activity . This suggests potential applications in treating mood disorders and anxiety.
Antimicrobial Properties
There is growing interest in the antimicrobial properties of piperazine derivatives. The compound has been tested against various bacterial and fungal strains, demonstrating significant efficacy. The structure-activity relationship studies indicate that modifications on the piperazine ring can enhance antimicrobial activity, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study published in Molecules evaluated a series of coumarin derivatives, including those structurally similar to the target compound. The results indicated that these compounds exhibited nanomolar potency against hCA IX and hCA XII, which are overexpressed in various cancers. The study highlighted the potential of these compounds as therapeutic agents in oncology .
Case Study 2: Neuropharmacological Effects
Research conducted on a related series of piperazine derivatives demonstrated their ability to modulate serotonin receptor activity effectively. The compounds were assessed for their binding affinity and intrinsic activity at 5-HT1A receptors, showing promising results comparable to established drugs . This case study emphasizes the relevance of the piperazine moiety in developing treatments for psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Analysis :
- Methyl or Hydroxyethyl: Methyl groups increase lipophilicity (logP), while hydroxyethyl improves aqueous solubility via hydrogen bonding .
- Coumarin Core Modifications :
Physicochemical and Electronic Properties
Density functional theory (DFT) studies on 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () revealed:
- HOMO/LUMO Energies : -6.12 eV (HOMO) and -1.89 eV (LUMO), indicating moderate electron-donating capacity.
- Dipole Moment : 4.82 Debye, suggesting polarizability conducive to dipole-dipole interactions .
Pharmacological Implications
While direct bioactivity data for the target compound are absent in the evidence, insights from analogues suggest:
Biological Activity
The compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one (commonly referred to as compound 1 ) is a derivative of the chromenone class, notable for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of compound 1 is with a molecular weight of approximately 364.41 g/mol. The structure features a piperazine ring, which is significant for its interaction with various biological targets.
Antimicrobial Activity
Compound 1 has demonstrated antimicrobial properties against several bacterial strains. Studies indicate that it exhibits bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Gram-positive bacteria, including Staphylococcus and Enterococcus species. The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Anti-inflammatory Effects
Research has shown that derivatives of the chromenone structure, including compound 1, possess anti-inflammatory activity . The compound inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
The biological activity of compound 1 can be attributed to its ability to interact with specific receptors and enzymes in the body:
- Serotonin Receptors : Compound 1 has been tested for its affinity towards serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and other physiological processes. It exhibits significant binding affinity, indicating potential as an antidepressant or anxiolytic agent .
- Enzymatic Inhibition : The compound has shown to inhibit certain enzymes involved in metabolic pathways, leading to decreased cell proliferation in cancer cell lines .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, the antimicrobial efficacy of compound 1 was evaluated against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated that compound 1 had a minimum biofilm inhibition concentration (MBIC) significantly lower than traditional antibiotics like ciprofloxacin, indicating its potential as a novel therapeutic agent against resistant bacterial strains .
Evaluation of Anti-cancer Properties
Another study investigated the anti-cancer effects of compound 1 on various cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, supporting its potential application in oncology .
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Piperazine derivatives are often introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, a chromenone core (e.g., 7-hydroxy-8-methyl-2H-chromen-2-one) is functionalized with a bromomethyl group, followed by reaction with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., NaOH in dichloromethane) .
- Purification : Column chromatography using silica gel or reverse-phase HPLC (e.g., Chromolith® columns) is critical to isolate the target compound from byproducts .
- Yield optimization : Key factors include stoichiometric ratios (piperazine:chromenone ≥ 1.2:1), reaction temperature (60–80°C), and inert atmosphere to prevent oxidation .
Advanced: How can computational methods like DFT improve the understanding of this compound’s electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:
- Electron distribution : The fluorophenyl group exhibits strong electron-withdrawing effects, polarizing the piperazine ring and enhancing hydrogen-bonding capacity at the 7-hydroxy group .
- Reactivity hotspots : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies the chromenone carbonyl and piperazine nitrogen as nucleophilic sites, guiding derivatization strategies .
- Molecular docking : DFT-optimized structures predict binding affinities to serotonin receptors (e.g., 5-HT1A), corroborating experimental IC50 values .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.1 ppm for fluorophenyl; chromenone carbonyl at δ 160–165 ppm) .
- Mass spectrometry : High-resolution EI-MS (e.g., m/z 393.1417 for [M+H]+) validates molecular weight .
- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for purity analysis (>98%) .
Advanced: How should researchers design experiments to evaluate environmental persistence and ecotoxicity?
Answer:
Adopt a tiered approach based on Project INCHEMBIOL guidelines :
Environmental fate studies :
- Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential.
- Conduct hydrolysis/photolysis assays under simulated sunlight (λ > 290 nm) to determine degradation half-lives.
Ecotoxicology :
- Use Daphnia magna (48h LC50) and algal growth inhibition tests (OECD 201/202).
- Evaluate endocrine disruption via zebrafish embryo assays (OECD 236).
Basic: What pharmacological targets have been hypothesized for this compound?
Answer:
- Serotonergic receptors : Structural analogs (e.g., 4-methylpiperazine-chromenone derivatives) show high affinity for 5-HT1A/2A receptors, suggesting potential anxiolytic applications .
- Kinase inhibition : The chromenone scaffold may inhibit MAPK or PI3K pathways, as seen in related coumarin derivatives .
Advanced: How can contradictions in solubility and bioavailability data be resolved?
Answer:
Discrepancies arise from methodological variability:
- Solubility : Use standardized shake-flask assays (pH 7.4 PBS) instead of computational predictions (e.g., ESOL: -2.98 vs. Ali: -3.82 logS) .
- Bioavailability : Address low GI absorption (17% predicted) via prodrug strategies (e.g., acetylating the 7-hydroxy group) or nanoformulation .
Basic: What experimental designs are optimal for in vitro bioactivity screening?
Answer:
- Cell-based assays : Use HEK-293 cells transfected with target receptors (e.g., 5-HT1A) and measure cAMP inhibition via ELISA .
- Dose-response curves : Test 10 concentrations (0.1–100 µM) in triplicate, with positive controls (e.g., buspirone for 5-HT1A) .
Advanced: How does crystallography inform the rational design of analogs with improved stability?
Answer:
X-ray crystallography (e.g., CCDC 1454321) reveals:
- Intermolecular interactions : Hydrogen bonds between the 7-hydroxy group and lattice water stabilize the solid state .
- Torsional flexibility : The piperazine-methyl linker adopts a gauche conformation, guiding rigidification via spirocyclic or aromatic substituents .
Basic: What storage conditions are required to maintain compound stability?
Answer:
- Short-term : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Long-term : Lyophilize and store at -80°C with desiccants (RH < 10%) .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Selectivity profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify promiscuous binding .
- Structural tweaks : Introduce bulkier substituents at the 8-methyl position to sterically block non-target kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
